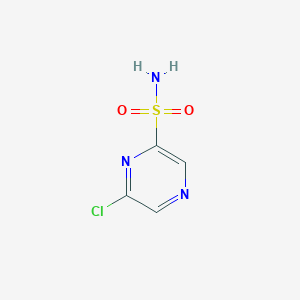

6-Chloropyrazine-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H4ClN3O2S |

|---|---|

Molecular Weight |

193.61 g/mol |

IUPAC Name |

6-chloropyrazine-2-sulfonamide |

InChI |

InChI=1S/C4H4ClN3O2S/c5-3-1-7-2-4(8-3)11(6,9)10/h1-2H,(H2,6,9,10) |

InChI Key |

VVDXWLSELLZENM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Derivatization of 6 Chloropyrazine 2 Sulfonamide

Established Synthetic Pathways to the 6-Chloropyrazine-2-sulfonamide Core Structure

The construction of the this compound scaffold can be achieved through several established synthetic routes. These methods generally involve either the direct introduction of a sulfonamide group onto a pre-existing chloropyrazine ring or a multistep sequence where the pyrazine (B50134) core is assembled with the required functionalities.

The direct introduction of a sulfonyl group onto a pyrazine ring is a primary strategy for synthesizing pyrazine sulfonamides. One of the most common methods for preparing aryl sulfonamides involves the reaction of a sulfonyl chloride with an amine. nih.gov However, the synthesis of the prerequisite arylsulfonyl chlorides can be challenging. nih.gov

Historically, the synthesis of arylsulfonyl chlorides has relied on two main approaches: electrophilic aromatic substitution (EAS) using chlorosulfonic acid and the oxidative chlorination of organosulfur compounds. nih.gov Both methods have significant limitations, such as the harsh acidic conditions of EAS which restricts the scope of substrates, and the use of hazardous reagents in oxidative chlorination. nih.gov

A more direct approach involves the chlorosulfonylation of an appropriate pyrazine precursor. For instance, 2-amino-6-chloropyrazine (B134898) can be converted to the corresponding sulfonyl chloride, which is then reacted with an amine to yield the desired sulfonamide. This method, while direct, often requires specific starting materials and careful control of reaction conditions to avoid side reactions.

Multistep syntheses offer greater flexibility in accessing complex pyrazine sulfonamides by building the molecule in a stepwise fashion. These routes often begin with more readily available starting materials and allow for the introduction of various functional groups.

A common strategy involves the construction of a pyrazine ring from acyclic precursors. For example, the synthesis of 6-chloropyrazine-2-carboxylic acid is a key step, as this compound serves as a versatile precursor for further functionalization. github.com The carboxylic acid can be converted to the corresponding sulfonyl chloride through a series of steps, including conversion to an amino group, diazotization, and subsequent reaction with sulfur dioxide in the presence of a copper catalyst (a Sandmeyer-type reaction). The resulting sulfonyl chloride can then be reacted with ammonia (B1221849) or an amine to furnish the sulfonamide.

Another multistep approach involves the modification of existing pyrazine derivatives. For example, a pyrazine with a thiol group can be oxidized to the corresponding sulfonyl chloride, which is then converted to the sulfonamide. rsc.org This method is advantageous when the corresponding thiol is accessible. The oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing sulfonamides in a single step, streamlining the synthetic route and reducing waste. rsc.org

| Route | Key Precursor | Key Transformation | Advantages | Disadvantages |

| Direct Sulfonylation | 2-Amino-6-chloropyrazine | Diazotization followed by sulfonylation | Fewer steps | May require specific, less accessible starting materials |

| Multistep Synthesis | 6-Chloropyrazine-2-carboxylic acid | Carboxylic acid to sulfonamide conversion | Greater flexibility, use of readily available materials | Longer reaction sequence |

| Thiol Oxidation | 6-Chloropyrazine-2-thiol | Oxidation of thiol to sulfonyl chloride | Utilizes thiol precursors | Availability of the corresponding thiol |

Advanced Synthetic Techniques Applicable to 6-Chloropyrazine Derivatives

Recent advancements in synthetic organic chemistry have provided powerful tools for the functionalization of heterocyclic compounds like pyrazines. These modern techniques offer improved efficiency, selectivity, and functional group tolerance compared to traditional methods.

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds in modern synthesis. researchgate.net For pyrazine systems, which are electron-deficient, these reactions provide a versatile platform for introducing a wide range of substituents. rsc.org

Suzuki Coupling: This palladium-catalyzed reaction between an organoboron species and an organic halide is widely used for the arylation and vinylation of chloropyrazines. Chloropyrazine itself has been shown to be an excellent substrate for Suzuki coupling reactions. researchgate.net

Sonogashira Coupling: The palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides is another effective method for functionalizing chloropyrazines. Chloropyrazine can be quantitatively converted to the corresponding diarylacetylene using this method. rsc.org

Heck Coupling: While less common for pyrazines due to the electrophilicity of the ring, the Heck reaction, which couples alkenes with aryl halides, has been successfully applied to certain pyrazine derivatives. rsc.org

Negishi Coupling: This reaction utilizes organozinc reagents and is catalyzed by nickel or palladium. It has been employed for the cross-coupling of various dichloropyrazines with iodobenzenes and iodothiophene. rsc.org

Iron-Catalyzed C-H Functionalization: An iron-catalyzed cross-coupling of electron-deficient heterocycles like pyrazine with organoboron species via innate C-H functionalization has been reported. nih.govacs.org This method allows for the direct arylation of the pyrazine core without the need for a pre-installed halide.

The formation of the sulfonamide bond itself has been the subject of significant methodological development. Metal-catalyzed reactions have emerged as powerful alternatives to the classical reaction of a sulfonyl chloride with an amine, particularly for coupling less nucleophilic amines or challenging substrates. researchgate.net

Copper-Catalyzed N-Arylation: Copper-catalyzed Chan-Evans-Lam cross-coupling reactions between arylboronic acids and unprotected aminobenzenesulfonamides can be used to synthesize N-arylsulfonamides. thieme-connect.com This approach offers good chemoselectivity.

Palladium-Catalyzed Chlorosulfonylation: A palladium-catalyzed method for preparing arylsulfonyl chlorides from arylboronic acids has been developed. nih.gov This process exhibits significant functional group tolerance and allows for the subsequent synthesis of sulfonamides under mild conditions. nih.gov

Nickel-Catalyzed Sulfonamidation: Nickel catalysis has been effectively used for C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu Photosensitized nickel catalysis provides a highly efficient route to a broad range of N-aryl and N-heteroaryl sulfonamides. princeton.edu This method is particularly valuable as it can overcome the challenge of the attenuated nucleophilicity of sulfonamides compared to alkyl amines. princeton.edu

| Catalyst System | Coupling Partners | Product Type | Key Features |

| Palladium/Copper | Terminal Alkyne + Chloropyrazine | Alkynylpyrazine | High efficiency for C-C bond formation. rsc.org |

| Palladium | Arylboronic Acid + Chloropyrazine | Arylpyrazine | Broad substrate scope and functional group tolerance. researchgate.net |

| Nickel | Sulfonamide + Aryl Halide | N-Aryl Sulfonamide | Effective for coupling less nucleophilic sulfonamides. princeton.edu |

| Copper | Sulfonamide + Arylboronic Acid | N-Aryl Sulfonamide | Good chemoselectivity. thieme-connect.com |

| Iron | Pyrazine + Arylboronic Acid | Arylpyrazine | Direct C-H functionalization. nih.govacs.org |

Targeted Derivatization Strategies for Structural Elaboration of this compound

Once the this compound core is synthesized, its structure can be further elaborated to create a library of analogues for structure-activity relationship (SAR) studies. Derivatization can be targeted at the chlorine-bearing carbon, the sulfonamide nitrogen, or the pyrazine ring itself.

The electron-deficient nature of the pyrazine ring makes the chlorine atom at the 6-position susceptible to nucleophilic aromatic substitution (SNAr) . This allows for the introduction of a wide variety of nucleophiles, including:

Amines: Reaction with primary or secondary amines can introduce diverse amino substituents.

Alcohols/Phenols: Alkoxides or phenoxides can displace the chloride to form ether linkages.

Thiols: Thiolates can be used to install thioether moieties.

The sulfonamide group also offers a handle for derivatization. The nitrogen atom can be alkylated or arylated under appropriate basic conditions. Furthermore, modern methods allow for the conversion of a primary sulfonamide back into a sulfonyl chloride, which can then be reacted with a variety of nucleophiles to generate diverse sulfonamide derivatives, sulfonates, and other sulfur-containing functional groups. nih.gov

Cross-coupling reactions, as described in section 2.2.1, can also be employed for late-stage functionalization, provided the reactivity of the C-Cl bond can be selectively controlled over other functional groups present in the molecule. This strategic derivatization allows for the systematic exploration of the chemical space around the this compound scaffold.

Regioselective Functionalization of the Pyrazine Ring

The pyrazine ring in this compound is an electron-deficient system, which influences its reactivity. The chlorine atom provides a handle for nucleophilic substitution reactions, while the carbon-hydrogen bonds on the ring can be activated for functionalization through metallation.

A powerful strategy for the regioselective functionalization of chloropyrazine derivatives involves directed metallation followed by trapping with an electrophile. nih.gov The use of modern metallating agents, such as hindered magnesium or zinc amide bases like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride) and TMPZnCl·LiCl (2,2,6,6-tetramethylpiperidylzinc chloride lithium chloride), allows for chemoselective C-H activation at specific positions on the pyrazine ring. nih.gov These successive regio- and chemoselective metallations enable the introduction of various functional groups in high yields. nih.gov

For a substrate like this compound, the directing effects of the chloro and sulfonamide groups, along with the inherent reactivity of the pyrazine ring, would govern the site of metallation. The position ortho to the chlorine atom is often a primary site for such reactions. After the formation of the organometallic intermediate, it can be quenched with a variety of electrophiles to introduce new substituents.

Table 1: Examples of Electrophiles for Functionalizing Metallated Pyrazines

| Electrophile Class | Specific Electrophile Example | Functional Group Introduced |

|---|---|---|

| Alkyl Halides | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Aldehydes/Ketones | Benzaldehyde (C₆H₅CHO) | Hydroxybenzyl (-CH(OH)C₆H₅) |

| Disulfides | Diphenyl disulfide ((C₆H₅S)₂) | Phenylthio (-SC₆H₅) |

| Iodine | Iodine (I₂) | Iodo (-I) |

This methodology facilitates the creation of a library of highly functionalized pyrazine derivatives, starting from a common chloropyrazine precursor. nih.gov

Modifications at the Sulfonamide Nitrogen

The sulfonamide group (-SO₂NH₂) is a versatile functional group that can be readily modified, most commonly through N-alkylation or N-arylation, to generate secondary or tertiary sulfonamides. These modifications can significantly alter the physicochemical properties of the parent molecule.

N-Alkylation

The nitrogen atom of the sulfonamide can be alkylated using various alkylating agents under basic conditions. A general method involves the deprotonation of the sulfonamide with a suitable base to form a nucleophilic anion, which then reacts with an alkyl halide.

More advanced methods include the use of trichloroacetimidates as alkylating agents. organic-chemistry.org This reaction can proceed in refluxing toluene, and for unsubstituted sulfonamides, it often does not require additional additives. organic-chemistry.org Another approach is the palladium-catalyzed three-component reaction of a sulfonamide, paraformaldehyde, and an arylboronic acid, which yields arylmethylsulfonamide derivatives. organic-chemistry.org

N-Arylation

The introduction of an aryl group at the sulfonamide nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions. These methods have become increasingly sophisticated, allowing for the coupling of sulfonamides with a wide range of aryl partners.

A general and mild method for the N-arylation of sulfonamides utilizes copper(II) acetate (B1210297) and triethylamine (B128534) to mediate the coupling with arylboronic acids at room temperature. nih.gov This approach has been successfully applied to solid-supported sulfonamides, demonstrating its utility in combinatorial chemistry. nih.gov Another efficient copper-based catalyst system employs copper(I) iodide (CuI) with a diamine ligand, which is effective for the amidation of aryl halides. organic-chemistry.org

Palladium-catalyzed reactions also offer a powerful route for N-arylation. For instance, the coupling of sulfonamides with aryl bromides and chlorides can be achieved using palladium catalysts with specialized biaryl phosphine (B1218219) ligands, such as t-BuXPhos. organic-chemistry.org

Table 2: Selected Methods for N-Alkylation and N-Arylation of Sulfonamides

| Reaction Type | Catalyst/Reagents | Coupling Partner | Key Features |

|---|---|---|---|

| N-Alkylation | Trichloroacetimidates / Toluene (reflux) | Stable cation precursors | No additives required for unsubstituted sulfonamides. organic-chemistry.org |

| N-Alkylation (Arylmethylation) | Palladium catalyst / Paraformaldehyde | Arylboronic acids | Operationally simple three-component reaction. organic-chemistry.org |

| N-Arylation | Cu(OAc)₂ / Triethylamine | Arylboronic acids | Mild, room temperature conditions; suitable for solid-phase synthesis. nih.gov |

| N-Arylation | CuI / Diamine ligand / Base | Aryl halides (iodides, bromides) | General and inexpensive catalyst system. organic-chemistry.org |

| N-Arylation | Palladium catalyst / t-BuXPhos / K₃PO₄ | Aryl nonaflates | Tolerant of various functional groups. organic-chemistry.org |

These strategic derivatizations at both the pyrazine ring and the sulfonamide nitrogen allow for the fine-tuning of the molecular properties of this compound, enabling the synthesis of diverse and complex chemical structures.

Structure Activity Relationship Sar Investigations of 6 Chloropyrazine 2 Sulfonamide and Its Analogues

Influence of the Chlorine Atom at Position 6 on Biological Activity Profiles

The chlorine atom at the 6-position of the pyrazine (B50134) ring is a critical determinant of the biological activity in this class of compounds. Its electron-withdrawing nature and steric bulk significantly modulate the electronic properties and binding interactions of the molecule.

In a series of N-(pyrazin-2-yl)benzenesulfonamides developed as potential antitubercular agents, the presence of a chlorine atom at the 6-position was found to be favorable for activity. nih.gov Specifically, the compound 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide demonstrated potent activity against Mycobacterium tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nih.gov This was comparable to its non-chlorinated analogue, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide, which also showed good activity. nih.gov The inclusion of the 6-chloro substituent is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability. nih.gov

The influence of the chlorine atom extends beyond just its presence. Its position on an aromatic ring can significantly affect activity and tissue selectivity. nih.gov In the context of 6-chloropyrazine-2-sulfonamide analogues, this substitution directly impacts the acidity of the sulfonamide moiety, which in turn affects the molecule's ionization state at physiological pH, lipophilicity, and ability to transport across biological membranes. nih.gov

Table 1: Comparison of Antitubercular Activity

| Compound | R Group at Position 6 | MIC (µg/mL) vs. M. tuberculosis H37Rv |

|---|---|---|

| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | H | 6.25 |

| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Cl | 6.25 |

Data sourced from a study on substituted N-(pyrazin-2-yl)benzenesulfonamides. nih.gov

Contribution of the Sulfonamide Moiety to Pharmacological Effects

The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore responsible for a wide array of biological activities, and its role in this compound analogues is no exception. ajchem-b.com This functional group is a key structural feature in drugs with antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ajchem-b.com

The antibacterial action of many sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.gov This mechanism is believed to be responsible for the antitubercular activity of compounds like 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide. nih.gov The structural similarity of the sulfonamide moiety to para-aminobenzoic acid (PABA), the natural substrate for DHPS, allows it to block the enzyme's active site.

Furthermore, the acidic nature of the sulfonamide proton is crucial. nih.gov The pKa value of the sulfonamide group, which is influenced by substituents on the pyrazine ring, dictates the degree of ionization at physiological pH. nih.govyoutube.com This balance between the ionized and non-ionized forms is critical for both cell membrane permeability and target enzyme inhibition. youtube.com For optimal antibacterial activity, a pKa range of 6.6 to 7.4 is often considered ideal. youtube.com The sulfonamide group also participates in crucial hydrogen bonding interactions within the active sites of target enzymes, anchoring the inhibitor and contributing to its potency. nih.gov

Systematic Exploration of Substituent Effects on the Pyrazine Ring

Systematic modifications to the pyrazine ring, beyond the chlorine atom at position 6, have been explored to optimize the pharmacological profile of pyrazine sulfonamide derivatives. The type and position of substituents can dramatically alter a compound's activity and properties. ijournalse.org

Studies on various pyrazine derivatives have shown that introducing different functional groups can modulate their biological effects, which range from anticancer to antimicrobial activities. nih.govtandfonline.com For instance, in the development of N-(pyrazin-2-yl)benzenesulfonamides, various substitutions were made on the benzene (B151609) ring of the benzenesulfonamide (B165840) portion, while keeping the pyrazine or 6-chloropyrazine core. nih.gov This exploration revealed that an amino group at the para-position of the benzene ring (as in 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide) was particularly effective for antitubercular activity. nih.gov

Other substitutions on the pyrazine ring itself are also a key area of investigation. The introduction of different alkyl or aryl groups can influence lipophilicity, which affects how the compound moves through the body and enters cells. nih.gov Research on related heterocyclic sulfonamides has demonstrated that even minor structural changes, such as altering the position of a substituent, can have a substantial effect on biological activity and selectivity. nih.gov

Computational and Predictive Models for SAR Elucidation

Computational chemistry plays a pivotal role in understanding and predicting the SAR of this compound and its analogues. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking provide invaluable insights into the molecular interactions driving biological activity. nih.govnih.gov

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scispace.com For pyrazine derivatives, 2D- and 3D-QSAR models have been developed to predict properties like cytotoxicity and receptor affinity. ijournalse.orgnih.gov These models use calculated molecular descriptors—such as electronic properties (e.g., electrostatic potential), steric factors, and lipophilicity—to identify the key structural features that correlate with a desired pharmacological effect. ijournalse.orgnih.gov For example, a QSAR study on pyrazine-2-carboxylic acid amides successfully created a model with high predictive accuracy (R² = 0.922) for their cytotoxic activity. nih.gov

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov In the context of pyrazine sulfonamides, docking studies can elucidate how these molecules fit into the active site of an enzyme, such as the mycobacterial DHPS. nih.gov These simulations can reveal critical interactions, like hydrogen bonds formed by the sulfonamide group or hydrophobic interactions involving the pyrazine ring and its substituents. nih.govnih.gov Such insights are instrumental in explaining observed SAR data and in guiding the design of new, more potent inhibitors. For instance, docking studies helped confirm that the antitubercular activity of 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide was likely due to the inhibition of DHPS. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide |

| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide |

| para-aminobenzoic acid |

Investigation of Folic Acid Synthesis Inhibition via Dihydropteroate Synthase (DHPS)

Sulfonamides, as a class of compounds, are known to interfere with the folic acid synthesis pathway in microorganisms by targeting the enzyme dihydropteroate synthase (DHPS). nih.govresearchgate.net This enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a crucial precursor in the folate biosynthesis pathway. nih.govresearchgate.net The structural similarity of sulfonamides to pABA allows them to act as competitive inhibitors of DHPS, thereby blocking the synthesis of folic acid, which is essential for microbial growth and replication. researchgate.netnih.govmhmedical.com

The inhibitory mechanism involves the sulfonamide molecule binding to the active site of DHPS, preventing the natural substrate, pABA, from binding. researchgate.net This leads to a depletion of dihydrofolate (DHF) and subsequent inhibition of cell growth. nih.gov Studies have shown that this mechanism is a key reason for the antibacterial effects of sulfonamides. researchgate.net While the primary focus of DHPS inhibition has been on antimicrobial applications, the fundamental role of folic acid in cellular processes makes this pathway a subject of broader research interest. nih.govnih.gov

Modulation of Carbonic Anhydrase (CA) Isozymes

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 and bicarbonate transport, and biosynthetic reactions. nih.govnih.gov Several CA isozymes are overexpressed in pathological conditions, making them attractive therapeutic targets. nih.gov Sulfonamides are a well-established class of CA inhibitors (CAIs). nih.gov The primary interaction involves the sulfonamide's zinc-binding group, which coordinates with the zinc ion in the enzyme's active site. rcsb.org

Interaction with Carbonic Anhydrase IX (CA IX)

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is significantly overexpressed in many types of tumors and is linked to tumor progression and hypoxia. nih.govmdpi.com Its role in maintaining the pH of the tumor microenvironment makes it a key target for anticancer therapies. nih.gov Research has demonstrated that various sulfonamide derivatives can effectively inhibit CA IX. For instance, in a study of chromene-based sulfonamides, several compounds showed potent inhibition of hCA IX, with some exhibiting greater activity than the reference drug acetazolamide. mdpi.com The design of these inhibitors often employs a "tail approach" to enhance selectivity for CA IX over other isoforms, thereby minimizing potential side effects. nih.gov

Binding to Carbonic Anhydrase XII (CA XII)

Similar to CA IX, Carbonic Anhydrase XII (CA XII) is a transmembrane, tumor-associated isozyme. nih.gov Its inhibition is also considered a promising strategy in cancer therapy. Studies on sulfonamide derivatives have often included an assessment of their inhibitory activity against CA XII. For example, a series of chromene-based sulfonamides were evaluated for their effects on both hCA IX and hCA XII, with several derivatives showing notable inhibitory potential against both tumor-associated isoforms. mdpi.com

Targeting Carbonic Anhydrase II (CA II)

Carbonic Anhydrase II (CA II) is a ubiquitous, cytosolic isoform found in various tissues. nih.govnih.gov While it is a target for diuretics and antiglaucoma agents, non-selective inhibition can lead to undesirable side effects when targeting other isoforms like CA IX. nih.gov Many sulfonamide-based inhibitors have been tested against CA II to determine their selectivity profile. For example, a study on pyrazolo[4,3-c]pyridine sulfonamides showed a range of inhibitory activities against hCA II. mdpi.com The development of isoform-selective inhibitors is a key objective in this area of research. nih.gov

| Compound/Series | Target Isozyme | Inhibition Constant (Ki) | Reference |

| Chromene-based sulfonamides | hCA IX | 16.6 nM to 3285 nM | mdpi.com |

| Pyrazolo[4,3-c]pyridine sulfonamides | hCA II | 5.6 nM to 7329 nM | mdpi.com |

| Acetazolamide (Reference) | hCA IX | 25.7 nM | mdpi.com |

Interactions with Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is crucial in physiological processes like tissue remodeling, but their overexpression is associated with pathological conditions including arthritis, cancer metastasis, and cardiovascular diseases. google.comnih.gov Sulfonamide-based compounds have been designed as MMP inhibitors. nih.gov The sulfonamide group in these inhibitors is intended to enhance binding to the enzyme, often by forming hydrogen bonds and positioning other parts of the molecule into specific pockets of the enzyme's active site. nih.gov Some research has explored sulfonamide hydroxamates as potent MMP inhibitors. nih.gov

Targeting of Key Kinases and Cell Cycle Regulators

The cell cycle is a tightly regulated process involving cyclins and cyclin-dependent kinases (Cdks) that control cell division and proliferation. khanacademy.org Dysregulation of the cell cycle is a hallmark of cancer, making its components attractive targets for anticancer drug development. nih.govnih.gov Some anticancer agents function by inducing cell cycle arrest. nih.gov For instance, certain 6-substituted 2-(N-trifluoroacetylamino)imidazopyridines have been shown to induce G2/M phase cell cycle arrest, potentially through the inhibition of CDK-1 and CDK-2. nih.gov Other studies have pointed to the E2F pathway, which is critical for cell cycle progression, as a target for therapeutic intervention. mdpi.com While direct studies on this compound's effect on specific kinases and cell cycle regulators are not extensively detailed in the provided context, the broader class of sulfonamides has been investigated for its potential to modulate these pathways in cancer therapy. nih.gov

Mechanistic Insights into this compound and its Biological Targets

The following article explores the preclinical research surrounding the chemical compound this compound, with a specific focus on its mechanistic studies and the elucidation of its biological targets. The content herein is based on scientific findings related to this compound and the broader class of sulfonamides.

Mechanistic Studies and Biological Target Elucidation Preclinical Research

Preclinical research into the mechanistic pathways of 6-Chloropyrazine-2-sulfonamide and related sulfonamide compounds is crucial for understanding their therapeutic potential. These studies delve into the molecular interactions and biological systems affected by this class of molecules.

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme responsible for the breakdown of N-acylethanolamines (NAEs), a class of bioactive lipids with signaling properties. patsnap.com A key member of the NAE family is palmitoylethanolamide (B50096) (PEA), an endogenous lipid that exhibits anti-inflammatory, analgesic, and neuroprotective effects. patsnap.com The therapeutic actions of PEA are mediated, in part, through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that governs the expression of genes involved in inflammation and pain pathways. patsnap.com

The rapid degradation of PEA by NAAA limits its therapeutic efficacy. patsnap.com Consequently, inhibiting NAAA has emerged as a promising strategy to increase endogenous PEA levels and amplify its beneficial effects. patsnap.comfrontiersin.org NAAA inhibitors function by binding to the active site of the enzyme, thereby preventing the hydrolysis of NAEs like PEA. patsnap.com This leads to an accumulation of PEA in tissues, enhancing the activation of PPAR-α and resulting in anti-inflammatory and analgesic outcomes. patsnap.com

While direct studies on this compound's effect on NAAA are not extensively documented, the broader class of sulfonamide-containing compounds has been investigated for NAAA inhibitory activity. nih.gov For instance, research into the structure-activity relationships of NAAA inhibitors has led to the design and synthesis of various derivatives aimed at achieving potent and selective inhibition. nih.gov These studies have identified key structural features that contribute to the inhibitory activity of compounds targeting NAAA. nih.govresearchgate.net The development of novel NAAA inhibitors with stable chemical structures is an active area of research, with the goal of producing effective anti-inflammatory agents. nih.govresearchgate.net

Beyond NAAA, the sulfonamide functional group is known to interact with a variety of other biological targets, suggesting that this compound may have a broader mechanism of action. The inherent chemical properties of the sulfonamide moiety allow it to participate in diverse pharmacological activities. nih.gov

One significant area of investigation for sulfonamide derivatives is their role as carbonic anhydrase inhibitors . nih.govresearchgate.net Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. The sulfamate (B1201201) group, chemically related to sulfonamides, has shown promising activity as a carbonic anhydrase inhibitor due to its interaction with the zinc ion in the enzyme's active site. researchgate.net

Furthermore, pyrazine-based sulfonamides have been explored for their inhibitory effects on Heparin-Binding EGF-like Growth Factor (HB-EGF) shedding . nih.gov In these studies, the presence of the sulfonamide and phenyl moieties was found to be critical for potent inhibitory activity. nih.gov This suggests that compounds like this compound could potentially interfere with signaling pathways related to cell proliferation.

The versatility of the sulfonamide structure has also led to its incorporation into molecules targeting other receptors and enzymes. For example, acyl sulfonamide derivatives have been designed and evaluated as inhibitors of the voltage-gated sodium channel NaV1.7 , a promising target for pain therapy. nih.gov Additionally, sulfonamides derived from natural products have been investigated for their potential in treating Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) . nih.gov

The structural activity relationship (SAR) of sulfonamides is a well-studied field, indicating that modifications to the aromatic ring and the sulfonamide group can significantly influence their biological activity and target specificity. researchgate.netyoutube.com The N1 nitrogen of the sulfonamide group is a common site for substitution with heterocyclic rings to enhance potency. youtube.com

Interactive Table of Potential Molecular Targets for Sulfonamide-Based Compounds:

| Potential Molecular Target | Therapeutic Area | Relevant Findings for Sulfonamide Class |

|---|---|---|

| N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) | Inflammation, Pain | Inhibition increases levels of anti-inflammatory lipids like PEA. patsnap.comfrontiersin.org |

| Carbonic Anhydrase | Glaucoma, Diuresis | Sulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.govresearchgate.net |

| HB-EGF Shedding | Cell Proliferation, Skin Diseases | Pyrazine-based sulfonamides have shown inhibitory activity. nih.gov |

| Voltage-gated sodium channel NaV1.7 | Chronic Pain | Acyl sulfonamide derivatives have been developed as selective inhibitors. nih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Sulfonamides derived from natural products show potential as AChE inhibitors. nih.gov |

Preclinical Pharmacological Evaluation in Vitro and Non Human in Vivo Studies

Antimicrobial Activity Assessments

The antimicrobial potential of pyrazine (B50134) sulfonamides has been explored against a variety of microorganisms. While specific data for 6-Chloropyrazine-2-sulfonamide is limited, studies on related compounds provide insights into the activity of this chemical class.

Antibacterial Spectrum and Efficacy Against Gram-Positive Organisms

Research on Bacillus species has shown varying susceptibility to different antibiotics. For example, Bacillus subtilis strains have shown susceptibility to tetracycline, vancomycin, and gentamicin, but resistance to streptomycin. nih.gov Specific MIC values for this compound against Bacillus species have not been reported in the available literature.

The activity of sulfonamides against Streptococcus species is also of interest, though specific data for this compound is lacking.

Table 1: In Vitro Antibacterial Activity of Related Sulfonamide Derivatives Against Gram-Positive Organisms

| Compound/Derivative | Organism | Activity (MIC in µg/mL) | Reference |

| N-acylsulfonamides | Staphylococcus aureus | 128-64 | jocpr.com |

| Novel Sulfonamide Derivatives | Staphylococcus aureus (clinical isolates) | 64-512 | jocpr.com |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus (clinical isolates) | 32-512 | nih.govresearchgate.net |

| Tetracycline | Bacillus subtilis | 8.0 | nih.gov |

| Vancomycin | Bacillus subtilis | 4.0 | nih.gov |

| Gentamicin | Bacillus subtilis | 4.0 | nih.gov |

Activity Against Gram-Negative Organisms

The efficacy of sulfonamides extends to some Gram-negative bacteria. However, specific data for this compound against these organisms is not available in the reviewed literature. For context, the minimal inhibitory concentrations for control strains of Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 have been reported for various antimicrobial agents, but not for the specific compound of interest. nih.gov Some studies on other sulfonamide derivatives have shown activity against E. coli with MIC values of 150 μg/mL and 128 μg/mL reported for certain compounds. nih.gov The sub-MIC of ciprofloxacin (B1669076) has been shown to inhibit biofilm formation in E. coli. bjid.org.br For P. aeruginosa, modern pharmacokinetic and pharmacodynamic data have led to updated breakpoint information for aminoglycosides, but not for the compound . clsi.org One study on natural antimicrobial peptides showed a MIC range of 4–32 μM against P. aeruginosa. nih.gov

Table 2: In Vitro Antibacterial Activity of Other Compounds Against Gram-Negative Organisms

| Compound/Derivative | Organism | Activity (MIC) | Reference |

| Chromone sulfonamide derivative 1a | Escherichia coli | 150 µg/mL | nih.gov |

| Chromone sulfonamide derivative 1b | Escherichia coli | 128 µg/mL | nih.gov |

| Natural Antimicrobial Peptides | Pseudomonas aeruginosa | 4–32 µM | nih.gov |

Antitubercular Efficacy against Mycobacterium tuberculosis (Applicable to related pyrazine sulfonamides)

While direct data on this compound is scarce, a closely related compound, 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide , has demonstrated notable antitubercular activity. Studies on this and other arylsulfonamido conjugated oxazolidinones have been conducted. nih.gov The evaluation of these compounds against Mycobacterium tuberculosis H37Rv revealed that some derivatives are potent inhibitors of the virulent mycobacterium. nih.govnih.gov Specifically, certain analogues of 6-chloro-2-methoxy-9-substituted acridine (B1665455), which share a chlorinated heterocyclic core, have shown 100% inhibition of M. tuberculosis H37Rv at a concentration of 6.25 µg/mL. nih.gov Additionally, studies on 2-amino-6-chloropurine (B14584) derivatives have identified compounds with high tuberculostatic activity, with MIC values ranging from 0.35 to 1.5 μg/ml against both laboratory and clinical strains of M. tuberculosis. researchgate.net These findings suggest that the chloropyrazine sulfonamide scaffold may be a promising area for the development of new antitubercular agents. mdpi.com

Table 3: Antitubercular Activity of Related Compounds

| Compound/Derivative | Organism | Activity | Reference |

| 6-chloro-2-methoxy-9-substituted acridine analogues | Mycobacterium tuberculosis H37Rv | 100% inhibition at 6.25 µg/mL | nih.gov |

| 2-amino-6-chloropurine derivatives | Mycobacterium tuberculosis (laboratory and clinical strains) | MIC: 0.35 – 1.5 µg/mL | researchgate.net |

Antifungal Activity Evaluation

The antifungal potential of sulfonamides has been recognized, and recent studies have explored arylsulfonamides for their activity against Candida species. nih.gov While specific data for this compound is not available, studies on other arylsulfonamides have shown fungistatic and fungicidal effects against clinical isolates of Candida albicans and Candida glabrata. nih.gov For example, some arylsulfonamide derivatives exhibited fungicidal effects against C. glabrata with a minimum fungicidal concentration (MFC) of 1.000 mg/mL. nih.gov The antifungal activity of imidazole (B134444) derivatives in combination with a surface-active agent has also been investigated, with mean MIC values against Candida species ranging from 200 µg/mL to 312.5 µg/mL. mdpi.com In vitro susceptibility testing of C. albicans isolates to various antifungal agents has shown resistance to fluconazole (B54011) and voriconazole (B182144) in 9.1% of isolates and to itraconazole (B105839) and amphotericin B in 11.3% of isolates. nih.gov

Antitumor and Antiproliferative Activities in Established Cell Lines

The antiproliferative effects of various sulfonamide derivatives have been investigated against several human cancer cell lines. While there is no specific data for this compound, studies on related quinazoline-sulfonamide hybrids have shown promising results. For instance, a novel quinazoline (B50416) derivative carrying a substituted-sulfonamide demonstrated remarkable antiproliferative activity with IC₅₀ values of 2.5, 5.6, 6.87, and 9 µM against MCF-7 (breast), A549 (lung), LoVo (colon), and HepG2 (liver) cancer cells, respectively. nih.gov Another compound from the same study showed IC₅₀ values of 5, 9.76, 10.14, and 11.7 µM against the same cell lines. nih.gov

Other studies on different sulfonamide derivatives have reported cytotoxic effects on HeLa (cervical) and MCF-7 cells in the concentration range of 100-1000 μM, and against MDA-MB-468 (breast) cancer cells at concentrations of 10-100 μM. nih.gov The calculated IC₅₀ values were less than 30 μM for MDA-MB-468, less than 128 μM for MCF-7, and less than 360 μM for HeLa cells. nih.gov Furthermore, some sulfonamide carbonic anhydrase IX inhibitors have shown high cytotoxic and apoptotic activities, particularly against HeLa cells. researchgate.net

Table 4: In Vitro Antiproliferative Activity of Related Sulfonamide Derivatives

| Compound/Derivative | Cell Line | Activity (IC₅₀) | Reference |

| Quinazoline-sulfonamide hybrid (4d) | MCF-7 (breast) | 2.5 µM | nih.gov |

| Quinazoline-sulfonamide hybrid (4d) | A549 (lung) | 5.6 µM | nih.gov |

| Quinazoline-sulfonamide hybrid (4d) | LoVo (colon) | 6.87 µM | nih.gov |

| Quinazoline-sulfonamide hybrid (4d) | HepG2 (liver) | 9 µM | nih.gov |

| Quinazoline-sulfonamide hybrid (4f) | MCF-7 (breast) | 5 µM | nih.gov |

| Sulfonamide derivatives | MDA-MB-468 (breast) | < 30 µM | nih.gov |

| Sulfonamide derivatives | MCF-7 (breast) | < 128 µM | nih.gov |

| Sulfonamide derivatives | HeLa (cervical) | < 360 µM | nih.gov |

Assessment of Anti-inflammatory Response Modulation

Sulfonamides have been investigated for their anti-inflammatory properties, with a key mechanism being the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov This dual inhibition is considered a promising strategy for developing safer non-steroidal anti-inflammatory drugs (NSAIDs). While specific data for this compound is not available, studies on related pyrazole (B372694) sulfonamide derivatives have demonstrated potent dual COX-2/5-LOX inhibitory activity. researchgate.net For example, a benzothiophen-2-yl pyrazole carboxylic acid derivative showed potent inhibition of COX-1, COX-2, and 5-LOX with IC₅₀ values of 5.40, 0.01, and 1.78 μM, respectively. researchgate.net Other research has also highlighted the potential of sulfonamide-related drugs, such as dapsone, nimesulide, and sulfapyridine, to reduce the bioavailability of neutrophil-derived hypochlorous acid (HOCl), a key mediator in inflammatory processes. mdpi.com

Table 5: In Vitro Anti-inflammatory Activity of Related Sulfonamide Derivatives

| Compound/Derivative | Target | Activity (IC₅₀) | Reference |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-1 | 5.40 µM | researchgate.net |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-2 | 0.01 µM | researchgate.net |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative | 5-LOX | 1.78 µM | researchgate.net |

Investigation of Diuretic Effects in Animal Models

There is no specific data from animal models investigating the diuretic effects of this compound.

Although the pyrazine ring is a structural component of some diuretics, such as amiloride, and reviews on heterocyclic diuretics mention pyrazines, specific studies on this compound are absent from the literature. nih.govresearchgate.netosi.lvacs.org

Preclinical Pharmacokinetic Profiles in Animal Models

A preclinical pharmacokinetic profile for this compound in any animal model, including data on its distribution, metabolism, and elimination, is not available in the public domain. While a patent document describes the synthesis of this compound, it does not provide any pharmacokinetic data. google.com

Computational Chemistry and Advanced Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a potential drug molecule, or ligand, might interact with a biological target, typically a protein.

In the context of compounds structurally similar to 6-Chloropyrazine-2-sulfonamide, molecular docking has been employed to predict their binding affinity and interaction with protein targets. For instance, a study on 6-chloropyrazine-2-carboxylic acid derivatives, which share the same core pyrazine (B50134) ring, utilized molecular docking to evaluate their potential as antitubercular agents. its.ac.idresearchgate.net The study predicted that a derivative, 6-chloro-N-octylpyrazine-2-carboxamide, could exhibit significant bioactivity against the InhA protein of Mycobacterium tuberculosis. researchgate.net

The general procedure for such a docking study involves:

Preparation of the Ligand and Protein: The 3D structure of the ligand (e.g., a this compound derivative) is optimized for the lowest energy conformation. The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or MOE (Molecular Operating Environment), the ligand is placed into the active site of the protein. The program then explores various binding poses and scores them based on the calculated binding energy.

Analysis of Results: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. nih.gov A lower binding energy generally indicates a more stable and potentially more potent interaction.

These simulations are instrumental in rational drug design, allowing for the modification of the ligand's structure to enhance its binding to the target protein before undertaking costly and time-consuming synthesis. nih.gov

| Parameter | Description | Example Application |

| Binding Affinity | The strength of the interaction between the ligand and the protein. | Predicting the inhibitory potential of a compound against a target enzyme. |

| Binding Pose | The orientation and conformation of the ligand within the protein's active site. | Identifying key amino acid residues involved in the interaction. |

| Interaction Type | The nature of the chemical interactions (e.g., hydrogen bonds, van der Waals forces). | Guiding the chemical modification of the ligand to improve binding. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods can provide deep insights into a molecule's reactivity, stability, and spectroscopic properties.

For sulfonamides, a class to which this compound belongs, quantum chemical methods have been used to predict their acidity (pKa). nih.gov The deprotonation of the sulfonamide group is often crucial for its binding to metalloenzymes like carbonic anhydrases. nih.gov High-level quantum chemical methods can accurately predict these pKa values, which is vital for understanding the behavior of the molecule in a biological system. nih.gov

Key applications of quantum chemical calculations for a molecule like this compound include:

Determining Electron Distribution: Understanding the distribution of electrons in the molecule helps to identify regions that are electron-rich or electron-poor, which in turn predicts sites susceptible to electrophilic or nucleophilic attack.

Calculating Molecular Orbital Energies: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for predicting a molecule's reactivity and its ability to participate in chemical reactions.

Predicting Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic properties like NMR chemical shifts, which can aid in the structural elucidation of newly synthesized compounds.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing a detailed picture of the conformational changes that occur when a ligand binds to a protein. nih.gov

For sulfonamide-based drugs, MD simulations have been used to study their interactions with various protein targets, such as triosephosphate isomerase and P2X7 receptors. peerj.commdpi.com These simulations can reveal:

Stability of the Ligand-Protein Complex: MD simulations can assess whether the ligand remains stably bound in the active site over a period of time. mdpi.com

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these changes, which are often crucial for biological activity.

Role of Water Molecules: MD simulations can elucidate the role of water molecules in mediating the interaction between the ligand and the protein.

By exploring the conformational landscape, MD simulations provide a more realistic and detailed understanding of the binding process, which can guide the design of more effective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. frontiersin.org By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

The development of a QSAR model typically involves:

Data Set Collection: A set of compounds with known biological activities is collected.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the biological activity. mdpi.com

Model Validation: The predictive power of the model is assessed using various statistical techniques. nih.gov

For nitrogen-containing heterocyclic compounds like pyrazines, QSAR models have been developed to predict their inhibitory activity against various targets. nih.gov A QSAR model for a series of this compound derivatives could help identify the key structural features required for a desired biological activity, thereby guiding the synthesis of more potent compounds.

| QSAR Parameter | Description | Significance |

| R² (Coefficient of Determination) | A measure of how well the model fits the training data. | A higher R² indicates a better fit. |

| Q² (Cross-validated R²) | A measure of the model's predictive ability for new compounds. | A higher Q² suggests better predictive power. |

| Molecular Descriptors | Numerical values that encode information about the topology, geometry, or electronic properties of a molecule. | Identification of descriptors that are highly correlated with activity provides insights into the mechanism of action. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in Preclinical Development

In the early stages of drug development, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Poor ADME properties are a major cause of drug failure in clinical trials. In silico ADME prediction tools can provide an early assessment of these properties, helping to prioritize compounds with a higher likelihood of success. nih.gov

For a compound like this compound, various ADME properties can be predicted using web-based tools and specialized software: nih.govrjptonline.org

Absorption: Prediction of properties like intestinal absorption and oral bioavailability.

Distribution: Estimation of parameters such as plasma protein binding and blood-brain barrier permeability.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of the likely route of elimination from the body.

These predictions are often based on established rules, such as Lipinski's rule of five, which provides a general guideline for the drug-likeness of a compound. rjptonline.org By identifying potential ADME liabilities early on, medicinal chemists can modify the structure of the compound to improve its pharmacokinetic profile. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 6 Chloropyrazine 2 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H-NMR)

In a hypothetical ¹H-NMR spectrum of 6-Chloropyrazine-2-sulfonamide, one would expect to observe signals corresponding to the protons on the pyrazine (B50134) ring and the sulfonamide group. The pyrazine ring features two aromatic protons. Due to the asymmetry of the substitution pattern (a chloro group at position 6 and a sulfonamide group at position 2), these two protons would be in different chemical environments and are expected to appear as two distinct signals. Their chemical shifts would likely fall in the downfield region, typically between 8.0 and 9.0 ppm, characteristic of protons on electron-deficient aromatic rings like pyrazine. These protons would likely exhibit a small coupling constant, appearing as doublets. The protons of the sulfonamide (-SO₂NH₂) group would typically appear as a broad singlet. Its chemical shift can vary over a wide range depending on the solvent, concentration, and temperature, but would generally be expected in the range of 7.0 to 11.0 ppm.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrazine-H | 8.0 - 9.0 | Doublet |

| Pyrazine-H | 8.0 - 9.0 | Doublet |

| -SO₂NH₂ | 7.0 - 11.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum would provide information on the carbon framework of the molecule. For this compound, four distinct signals for the four carbon atoms of the pyrazine ring would be anticipated. The carbon atoms bonded to the electronegative chlorine and the sulfur of the sulfonamide group (C2 and C6) would be expected to resonate at lower field (higher ppm values) compared to the other two pyrazine carbons. Aromatic carbons in similar heterocyclic systems typically appear in the range of 120-160 ppm. researchgate.net

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (C-SO₂NH₂) | 150 - 160 |

| C-3 | 130 - 145 |

| C-5 | 130 - 145 |

| C-6 (C-Cl) | 150 - 160 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for the N-H and S=O bonds of the sulfonamide group, the C=N and C-H bonds of the pyrazine ring, and the C-Cl bond. The sulfonamide group would show characteristic asymmetric and symmetric stretching vibrations for the S=O bond, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide would appear as a band in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations of the pyrazine ring would be observed above 3000 cm⁻¹, while the C=N stretching vibrations would be in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3400 - 3200 |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1370 - 1330 |

| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretch | 1180 - 1160 |

| Pyrazine Ring | C-H Stretch | > 3000 |

| Pyrazine Ring | C=N Stretch | 1600 - 1400 |

| Chloro Group (-Cl) | C-Cl Stretch | 800 - 600 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of a compound through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like sulfonamides. In the positive ion mode ESI-MS spectrum of this compound, the protonated molecule [M+H]⁺ would be expected as the base peak or a very prominent ion. Given the molecular formula C₄H₄ClN₃O₂S, the monoisotopic mass of this compound is approximately 192.97 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 193.98. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2+H]⁺ ion at approximately one-third the intensity of the [M+H]⁺ peak.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Assignment

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be a powerful tool for the definitive identification and structural elucidation of this compound. In an LC-MS/MS experiment, the [M+H]⁺ ion selected in the first mass spectrometer would be subjected to collision-induced dissociation (CID) to generate characteristic fragment ions in the second mass spectrometer. A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da. google.com Therefore, a significant fragment ion at m/z [M+H-64]⁺ would be anticipated. Other potential fragmentations could involve cleavage of the S-N bond and fragmentation of the pyrazine ring. The presence of a chlorine atom can also influence the fragmentation pathways. google.com

Table 4: Predicted MS and MS/MS Data for this compound

| Technique | Ion | Predicted m/z | Interpretation |

| ESI-MS | [M+H]⁺ | ~193.98 | Protonated molecular ion |

| ESI-MS | [M+2+H]⁺ | ~195.98 | Isotopic peak due to ³⁷Cl |

| LC-MS/MS | [M+H-SO₂]⁺ | ~129.98 | Loss of sulfur dioxide |

X-ray Crystallography and Single Crystal Structure Analysis of Sulfachloropyridazine (B1682503)

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For pharmaceutical compounds like sulfonamides, understanding the crystal structure is crucial as it influences key physicochemical properties such as solubility, stability, and bioavailability. Single crystal X-ray diffraction (SCXRD) offers unparalleled insight into molecular conformation, intermolecular interactions, and the phenomenon of polymorphism.

A comprehensive study of the structural landscape of sulfachloropyridazine (SCP) has revealed the existence of multiple crystalline forms, including polymorphs, solvates, and cocrystals. acs.org This highlights the structural versatility of the SCP molecule and the significant impact of crystallization conditions on its solid-state architecture.

Determination of Molecular Conformation in the Solid State

The molecular conformation of sulfachloropyridazine in the solid state is characterized by the relative orientation of its benzenesulfonamide (B165840) and chloropyridazine rings. This conformation is not rigid and can vary between different crystalline forms, a phenomenon known as conformational polymorphism.

In the two known polymorphs of SCP, designated as SCP-I and SCP-II, the dihedral angle between the phenyl and pyridazine (B1198779) rings is a key distinguishing feature. acs.org Due to the flexibility of the sulfonamide bridge (-SO₂NH-), these rings adopt different orientations:

SCP-I: The dihedral angle between the two aromatic rings is 82.86°.

SCP-II: The dihedral angle is 73.97°. acs.org

Table 1: Selected Conformational Data for Sulfachloropyridazine Polymorphs

| Polymorph | Dihedral Angle (Phenyl/Pyridazine) |

| SCP-I | 82.86° |

| SCP-II | 73.97° |

Data sourced from Crystal Growth & Design, 2019, 19, 3176-3186. acs.org

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of sulfachloropyridazine is dominated by a network of intermolecular interactions, with hydrogen bonds playing a primary role. acs.orgresearchgate.net These interactions dictate the supramolecular assembly of the molecules in the crystal.

Hydrogen Bonding: In both polymorphs of SCP, the amino group (-NH₂) and the sulfonamide group (-SO₂NH-) are key hydrogen bond donors, while the oxygen atoms of the sulfonyl group (-SO₂) and the nitrogen atoms of the pyridazine ring are the primary acceptors.

In SCP-I, molecules form centrosymmetric dimers through N-H···O hydrogen bonds involving the sulfonamide groups. These dimers are then linked into chains.

In SCP-II, a different hydrogen bonding pattern emerges, leading to a distinct crystal packing arrangement.

C-H···π Interactions: In SCP-II, C-H···π interactions are more prominent, accounting for 12.5% of the intermolecular contacts, while π-π interactions are less significant (2.1%). acs.org

Cl···C Interactions: Interactions involving the chlorine atom also play a role in the crystal packing of both polymorphs. acs.org

These varied intermolecular interactions highlight the complexity of the forces governing the crystallization of sulfachloropyridazine and related sulfonamides. The balance between strong hydrogen bonds and weaker dispersive forces ultimately determines which polymorphic form is thermodynamically more stable under a given set of conditions.

Table 2: Contribution of Key Intermolecular Interactions in SCP Polymorphs

| Interaction Type | Contribution in SCP-I (%) | Contribution in SCP-II (%) |

| π-π Stacking | 4.7 | 2.1 |

| C-H···π | 2.8 | 12.5 |

Data sourced from Crystal Growth & Design, 2019, 19, 3176-3186. acs.org

Exploration of Crystal Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can have different physical properties, which is of paramount importance in the pharmaceutical industry. Sulfachloropyridazine exhibits polymorphism, with at least two distinct polymorphic forms, SCP-I and SCP-II, having been identified and characterized. acs.org

The two polymorphs were obtained under different crystallization conditions, with SCP-I being the more commonly obtained form. acs.org Thermal analysis, including Differential Scanning Calorimetry (DSC), has shown that SCP-II has a lower melting point (166 °C) compared to SCP-I. acs.org The thermal behavior of SCP-II is complex, showing an immediate exothermic event after melting, which suggests a possible conversion to a more stable form or decomposition. acs.org The relationship between the two polymorphs has been determined to be monotropic, with SCP-I being the more stable form at all temperatures below the melting point. acs.org

The existence of polymorphism in sulfachloropyridazine underscores the importance of comprehensive solid-state characterization for sulfonamide drugs. The choice of crystallization solvent and conditions can lead to the isolation of different polymorphs, each with a unique set of properties. acs.orgacs.org Computational studies have also been employed to understand the relative stabilities of different polymorphs by calculating their packing energies. researchgate.net

Table 3: Crystallographic Data for Sulfachloropyridazine Polymorphs

| Parameter | SCP-I | SCP-II |

| CCDC Number | 1841485 | 1888181 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 5.5498(3) | 16.103(3) |

| b (Å) | 17.3113(10) | 5.6533(12) |

| c (Å) | 12.6611(7) | 26.820(6) |

| β (°) | 92.310(2) | 95.103(7) |

| Volume (ų) | 1214.33(12) | 2432.1(9) |

| Z | 4 | 8 |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) and Crystal Growth & Design, 2019, 19, 3176-3186. acs.orgacs.org

Analytical Methodologies for Purity and Quantification in Research Settings

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of many pharmaceutical compounds, including sulfonamides. The development of a robust HPLC method is critical for separating the main compound from any impurities. For sulfonamide analysis, reversed-phase HPLC (RP-HPLC) is frequently the method of choice.

Method development for 6-Chloropyrazine-2-sulfonamide would typically involve the careful selection of a stationary phase, such as a C18 or C8 column, and the optimization of the mobile phase composition. A common approach involves a gradient elution using a mixture of an aqueous buffer (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient allows for the effective separation of compounds with varying polarities.

Validation of the HPLC method is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure it is fit for its intended purpose. This involves assessing parameters such as:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Illustrative HPLC Method Parameters for Sulfonamide Analysis

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-based gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Injection Volume | 5-20 µL |

| Detection | UV at 265 nm |

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

For higher sensitivity and specificity, particularly at low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is particularly valuable for impurity identification and quantification in complex matrices.

In the analysis of this compound, an LC-MS method would typically employ an electrospray ionization (ESI) source, which is well-suited for polar molecules like sulfonamides. The analysis can be performed in either positive or negative ion mode, depending on which provides a better signal for the parent compound and its potential impurities.

Tandem mass spectrometry (MS/MS) further enhances the specificity of the analysis. In an MS/MS experiment, a specific parent ion (precursor ion) corresponding to the mass of the analyte is selected and then fragmented to produce a unique pattern of product ions. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly selective and allows for accurate quantification even in the presence of co-eluting substances.

Table 2: Example LC-MS/MS Parameters for Sulfonamide Analysis

| Parameter | Typical Settings |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive or Negative |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of the analyte |

| Product Ions (Q3) | Specific fragments of the analyte |

| Collision Energy | Optimized for each analyte |

| Dwell Time | 50-200 ms |

Derivatization Techniques for Enhanced Chromatographic and Spectroscopic Analysis

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis. For sulfonamides, derivatization can be employed to enhance their detectability by certain analytical instruments.

One common derivatization agent for primary amines, such as the one present in the sulfonamide group, is fluorescamine. nih.gov Fluorescamine reacts with primary amines to form a highly fluorescent product. nih.gov This allows for the use of a fluorescence detector (FLD) with HPLC, which can offer significantly higher sensitivity and selectivity compared to UV detection. nih.gov The derivatization can be performed either pre-column or post-column. nih.gov

In a pre-column derivatization procedure, the sample is mixed with the derivatizing agent before injection into the HPLC system. nih.gov For post-column derivatization, the derivatizing agent is continuously mixed with the column effluent before it reaches the detector. nih.gov The choice between pre- and post-column derivatization depends on the reaction kinetics and the stability of the resulting derivative.

Impurity Profiling and Characterization in Synthetic Batches of the Compound

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. ajprd.commetfop.edu.in These impurities can originate from starting materials, by-products of the synthesis, or degradation products. metfop.edu.in Regulatory agencies require a thorough impurity profile to ensure the safety and efficacy of a pharmaceutical product. ajprd.com

The analysis of impurities in synthetic batches of this compound would involve a combination of analytical techniques. A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with LC can provide accurate mass measurements of impurities, which aids in the elucidation of their elemental composition and potential structures.

When an unknown impurity is detected, preparative HPLC can be used to isolate a sufficient quantity of the impurity for further structural characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. The combination of these techniques allows for the unambiguous identification of the impurity's structure. chimia.ch

Common impurities in sulfonamide synthesis can include related sulfonamides, unreacted starting materials, or products of side reactions. A comprehensive impurity profiling study is essential for optimizing the synthetic process to minimize the formation of these unwanted substances.

Table 3: Common Analytical Techniques for Impurity Profiling

| Technique | Application |

| HPLC-UV/PDA | Detection and quantification of known and unknown impurities. |

| LC-MS/MS | Sensitive detection and quantification of impurities. nih.gov |

| LC-HRMS | Accurate mass measurement for elemental composition determination. |

| Preparative HPLC | Isolation of impurities for structural elucidation. |

| NMR Spectroscopy | Definitive structural identification of isolated impurities. |

| FTIR Spectroscopy | Functional group analysis of isolated impurities. |

Role of 6 Chloropyrazine 2 Sulfonamide As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Novel Heterocyclic Systems

The inherent reactivity of 6-Chloropyrazine-2-sulfonamide makes it an excellent starting material for the synthesis of a variety of fused and substituted heterocyclic systems. The presence of a chlorine atom on the pyrazine (B50134) ring allows for nucleophilic substitution reactions, while the sulfonamide group can be involved in various chemical transformations or act as a key pharmacophore.

One notable application is in the synthesis of sulfonylureas and sulfonylthioureas. These compounds are of significant interest in medicinal chemistry, particularly as inhibitors of the NLRP3 inflammasome, a key target in a range of inflammatory diseases. The synthesis typically involves the reaction of this compound with appropriate isocyanates or isothiocyanates, demonstrating its utility as a core scaffold for generating libraries of potential therapeutic agents.

While detailed academic studies outlining the synthesis of a broad range of novel heterocyclic systems directly from this compound are not extensively available in publicly accessible literature, its potential for such transformations is evident from its chemical structure. The pyrazine nitrogen atoms can also influence the reactivity of the ring and participate in cyclization reactions, paving the way for the creation of unique bicyclic and polycyclic frameworks.

Application in the Construction of Complex Molecular Architectures

The bifunctional nature of this compound provides a strategic advantage in the assembly of complex molecules. It can serve as a linchpin, connecting different molecular fragments through sequential reactions at its distinct reactive sites.

For instance, in the context of drug discovery, the pyrazine core can be elaborated through cross-coupling reactions, while the sulfonamide nitrogen can be functionalized to introduce side chains that modulate the compound's physicochemical properties and biological activity. Patent literature indicates its use as an intermediate in the synthesis of novel sulfonamide carboxamide compounds, highlighting its role in building larger, more intricate structures with potential therapeutic applications. google.com

The synthesis of these complex architectures often involves a multi-step approach where the inherent reactivity of the 6-chloropyrazine moiety is harnessed to introduce diversity and complexity. The resulting molecules often feature a combination of aromatic, heterocyclic, and acyclic components, tailored to interact with specific biological targets.

Strategies for Medicinal Chemistry Lead Optimization Utilizing its Scaffold

The this compound scaffold is a valuable starting point for lead optimization in medicinal chemistry. The principles of rational drug design can be effectively applied to modify its structure and enhance its potency, selectivity, and pharmacokinetic properties. nih.gov

A key strategy involves the systematic modification of the substituents on the pyrazine ring and the sulfonamide group. For example, the chlorine atom can be displaced by various nucleophiles to introduce a wide range of functional groups. This allows for the exploration of the structure-activity relationship (SAR) and the identification of substituents that are crucial for target engagement.

Furthermore, the sulfonamide group itself is a well-established pharmacophore in numerous approved drugs. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to coordinate with metal ions in enzyme active sites, makes it a critical feature for biological activity. In lead optimization, the sulfonamide moiety can be modified, for instance, by N-alkylation or by replacing one of the oxygen atoms with other groups, to fine-tune the electronic and steric properties of the molecule.

Emerging Research Avenues and Future Perspectives for 6 Chloropyrazine 2 Sulfonamide

Exploration of Novel Biological Targets and Mechanisms of Action

While the initial biological profile of 6-Chloropyrazine-2-sulfonamide and its close analogs has been explored, a significant opportunity lies in the investigation of novel biological targets and the elucidation of their mechanisms of action. The structural motifs present in this compound—a pyrazine (B50134) ring, a sulfonamide group, and a chlorine substituent—suggest a potential for interaction with a variety of enzymes and receptors.